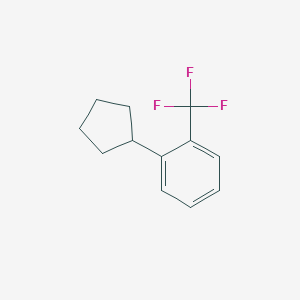

1-Cyclopentyl-2-(trifluoromethyl)benzene

Cat. No. B8781390

M. Wt: 214.23 g/mol

InChI Key: HZNXRICIKBTUQY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08580841B2

Procedure details

In a 1 L, 3-necked reaction flask fitted with a mechanical stirrer, a temperature probe, an addition funnel and a dry nitrogen inlet was placed 1-cyclopentyl-2-(trifluoromethyl)benzene (50 g, 233 mmol). The material was stirred and cooled to −12° C. (dry ice/IPA bath). Concentrated sulfuric acid (100 mL, 1877 mmol) was added dropwise so that the temperature was maintained between −12° C. to −10° C. The mixture was cooled to −15° C. and s-trioxane (27.3 g, 303 mmol) was added in 3 batches (9.1 g each batch) while the temperature was maintained at between −15° C. to −10° C. The mixture was stirred at −10° C. and almost immediately sulfurochloridic acid (28.1 mL, 420 mmol) was added slowly maintaining the temperature at between −10° C. to −5° C. The mixture was stirred for 20 min at −5° C. and 3 h between −2 to −3° C. The reaction mixture was slowly poured (with efficient stirring) into ice-water (1 L). MTBE (700 mL) was added and the mixture was stirred well. Celite (300 g) was added and stirred well. The celite slurry was filtered and the celite bed was washed with MTBE. The aqueous layer of the filtrate was separated and extracted with MTBE (1×700 mL). The combined MTBE layer was washed with water (1×500 mL) followed by saturated NaHCO3 (2×350 mL). The MTBE layer was then washed with water (2×500 mL), dried (Na2SO4) and filtered. The filtrate was concentrated (at 38° C., bath temperature; 200 Torr) to give a yellow oil. The oil was taken up in hexane (500 mL) and filtered through a bed of silica; then the silica bed was washed with hexane. The filtrate was concentrated under reduced pressure (38° C., bath temperature; at 200 Torr) to give the title compound as a light yellow oil (36.2 g; 89% purity by LC at 214 nm). 1H NMR (400 MHz, DMSO-d6) δ 1.55-1.72 (m, 4H), 1.78-1.89 (m, 2H), 1.94-2.04 (m, 2H), 3.19-3.28 (m, 1H), 4.82 (s, 2H), 7.62-7.72 (m, 3H).

Name

dry ice IPA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ice water

Quantity

1 L

Type

reactant

Reaction Step Six

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([C:6]2[CH:11]=CC=[CH:8][C:7]=2[C:12]([F:15])([F:14])[F:13])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)=O.[CH3:19][CH:20](O)[CH3:21].S(=O)(=O)(O)O.C1OCOCO1.S([Cl:38])(=O)(=O)O>CCCCCC.CC(OC)(C)C>[Cl:38][CH2:19][C:20]1[CH:21]=[CH:11][C:6]([CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[C:7]([C:12]([F:15])([F:14])[F:13])[CH:8]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCC1)C1=C(C=CC=C1)C(F)(F)F

|

Step Two

|

Name

|

dry ice IPA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O.CC(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

27.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C1OCOCO1

|

Step Five

|

Name

|

|

|

Quantity

|

28.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(=O)(=O)Cl

|

Step Six

[Compound]

|

Name

|

ice water

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Eight

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-15 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The material was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 1 L, 3-necked reaction flask fitted with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained between −12° C. to −10° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at between −15° C. to −10° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at −10° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature at between −10° C. to −5° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 20 min at −5° C. and 3 h between −2 to −3° C

|

|

Duration

|

3 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was slowly poured

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred well

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Celite (300 g) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred well

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The celite slurry was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the celite bed was washed with MTBE

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer of the filtrate was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with MTBE (1×700 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined MTBE layer was washed with water (1×500 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The MTBE layer was then washed with water (2×500 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated (at 38° C., bath temperature; 200 Torr)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow oil

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a bed of silica

|

WASH

|

Type

|

WASH

|

|

Details

|

then the silica bed was washed with hexane

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under reduced pressure (38° C., bath temperature; at 200 Torr)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC1=CC(=C(C=C1)C1CCCC1)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 36.2 g | |

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |